molecular formula C10H11N3OS B2621113 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 143540-96-9

5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2621113
CAS No.: 143540-96-9
M. Wt: 221.28
InChI Key: FGHLGSXTFQNVMW-UHFFFAOYSA-N
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Description

5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 4-methylphenoxymethyl substituent at the 5-position of the triazole ring. The methylphenoxymethyl group likely enhances lipophilicity and steric bulk, influencing its reactivity and biological activity. Triazole-thiol derivatives are widely studied for their antimicrobial, anticancer, and corrosion inhibition properties, as evidenced by the diverse applications of similar compounds in the literature .

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7-2-4-8(5-3-7)14-6-9-11-10(15)13-12-9/h2-5H,6H2,1H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHLGSXTFQNVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143540-96-9
Record name 5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methylphenol with formaldehyde to form 4-methylphenoxymethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides, while nucleophilic substitution can introduce various functional groups onto the phenoxymethyl moiety.

Scientific Research Applications

Biological Applications

5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : Preliminary research indicates potential efficacy against certain cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.
  • Antiviral Effects : Some derivatives have demonstrated activity against viral pathogens, warranting further investigation into their mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

  • Drug Development : The unique functional groups allow for modifications that can enhance bioavailability and target specificity.
  • Therapeutic Agents : Investigations are ongoing into its use as a scaffold for developing new drugs targeting diseases such as cancer and infections.

Industrial Applications

This compound is also utilized in various industrial applications:

  • Corrosion Inhibitors : Its chemical properties make it suitable for formulating materials that protect metals from corrosion.
  • Polymer Additives : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Data Tables

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
AntiviralActivity against viral pathogens

Case Studies

  • Antimicrobial Efficacy Study :
    • A study published in Molecular Bank demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that led to enhanced potency against specific strains .
  • Anticancer Activity Research :
    • Research conducted on cancer cell lines revealed that modifications to the triazole ring significantly increased cytotoxicity. The mechanism was attributed to the ability of the compound to induce oxidative stress within cancer cells .
  • Corrosion Inhibition Application :
    • An industrial application study showed that incorporating this compound into coatings significantly improved metal resistance to corrosion in saline environments, demonstrating its practical utility in material science .

Mechanism of Action

The mechanism of action of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in Yucasin) enhance enzyme inhibition, while bulky groups (e.g., tert-butylphenoxymethyl) improve corrosion inhibition by increasing adsorption on metal surfaces .
  • Synthesis Yields: Schiff base derivatives (e.g., 4-((4-methoxybenzylidene)amino)-5-(5-methylpyrazol-3-yl)-4H-1,2,4-triazole-3-thiol) achieve yields up to 81% via condensation reactions .

Key Findings :

  • Antimicrobial Activity : Schiff base derivatives with furan or pyridine moieties exhibit moderate to significant inhibition against bacterial and fungal strains .
  • Anticancer Potential: Metal complexes of triazole-thiol Schiff bases show 50–70% inhibition against MCF-7 and Hep-G2 cancer cell lines .

Application-Specific Comparisons

Corrosion Inhibition

  • 5-[(4-Cl-phenoxy)methyl]-triazole-3-thiol achieves 85–90% efficiency on AA6061 aluminum in 0.1 M HCl, attributed to adsorption via S and N atoms .
  • 5-[4-(Methylthio)benzyl]-triazole-3-thiol (TRD) outperforms hydrazide analogs (HYD), with 92% efficiency at 298 K due to stronger chemisorption .

Enzyme Inhibition

  • Yucasin’s 4-Cl-phenyl group is critical for blocking auxin biosynthesis, whereas methylphenoxymethyl derivatives may lack this specificity .

Biological Activity

5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₁N₃OS
  • SMILES : CC1=CC=C(C=C1)OCC2=NC(=S)NN2
  • InChIKey : FGHLGSXTFQNVMW-UHFFFAOYSA-N

The compound features a triazole ring and a thiol group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties. Compounds in this class have been shown to inhibit fungal growth by interfering with ergosterol synthesis.
  • Anticancer Potential : Studies suggest that derivatives of triazoles exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated activity against colon carcinoma and breast cancer cell lines with IC50 values indicating significant potency .
  • Anti-inflammatory Effects : Some triazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Cell Cycle Arrest : Some studies indicate that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The thiol group may interact with ROS, contributing to the compound's antioxidant properties.

Research Findings and Case Studies

Several studies have explored the biological activities of triazole derivatives:

StudyFindings
Identified anticancer activity against HCT-116 and T47D cell lines with varying IC50 values.
Demonstrated the synthesis of new triazole derivatives with potential anti-inflammatory properties through COX inhibition.
Discussed the structural characteristics that enhance biological activity in triazole compounds.

Q & A

Q. Basic Techniques

  • Elemental analysis (CHNS via Elementar Vario L cube) verifies stoichiometry.
  • ¹H/¹³C NMR (Varian MR-400 MHz) identifies substituent environments, e.g., methylphenoxymethyl protons at δ 2.3–3.1 ppm .
  • FTIR confirms functional groups (e.g., C=S stretch at 1200–1250 cm⁻¹) .

Q. Advanced Analysis

  • LC-MS (Agilent 7890B) provides molecular ion peaks (e.g., m/z 295 [M+H]⁺).
  • X-ray crystallography resolves 3D conformation, though not directly reported; similar triazoles show planar triazole-thiol motifs .

What methodologies assess antimicrobial activity of this compound?

Q. Basic Screening

  • Broth microdilution determines minimum inhibitory concentrations (MICs) against Staphylococcus aureus or Candida albicans. Activity correlates with electron-withdrawing substituents (e.g., halides) enhancing membrane disruption .
  • pH-dependent assays (pH 6.5–7.1) evaluate stability, as seen in anti-Mycobacterium bovis studies where 0.1–1.0% concentrations inhibited growth .

Q. Advanced Mechanistic Studies

  • Molecular docking (AutoDock Vina) predicts binding to fungal CYP51 or bacterial DNA gyrase. ADME analysis (SwissADME) prioritizes derivatives with optimal LogP (2–3) and bioavailability .

How can computational tools guide derivative design?

Q. Basic Predictions

  • PASS Online estimates biological activity spectra (e.g., 70% probability of antifungal activity for S-alkylated analogs) .

Q. Advanced Modeling

  • Density Functional Theory (DFT) (6-311++G(d,p) basis set) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps to predict reactivity .

What strategies improve antioxidant activity in derivatives?

Q. Basic Evaluation

  • DPPH scavenging assays (IC₅₀ 20–50 µM) identify phenolic or Schiff base derivatives (e.g., benzylideneamino substituents) as potent radical quenchers .

Q. Advanced Modifications

  • Phenothiazine conjugation enhances electron delocalization, as shown in 5-((10H-phenothiazin-10-yl)methyl) analogs with 85% scavenging at 100 µM .

How are oxidation reactions managed during synthesis?

Q. Basic Protocols

  • Iodine/KI solutions oxidize thiols to disulfides at room temperature, monitored via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) .

Q. Advanced Control

  • Microwave irradiation accelerates oxidation but may form side products (e.g., sulfonic acids), requiring GC-MS for quality control .

What are key considerations in structure-activity relationship (SAR) studies?

Q. Basic SAR

  • Alkyl chain length : Longer chains (C4–C8) enhance lipophilicity and membrane penetration, improving MICs against Gram-negative bacteria .

Q. Advanced SAR

  • Mannich base derivatives introduce aminoalkyl groups, increasing solubility and targeting intracellular pathogens. For example, 4-(morpholinomethyl) analogs show 90% inhibition of E. coli at 25 µg/mL .

How is anti-tuberculosis activity evaluated?

Q. Basic Assays

  • Mycobacterial growth inhibition : M. bovis cultures (egg-based medium, 37°C) treated with 0.1–1.0% compound for 3 months, with colony counts vs. controls .

Q. Advanced Models

  • In silico target prediction (PharmMapper) links activity to enoyl-ACP reductase inhibition, a key TB drug target .

What analytical challenges arise in purity assessment?

Q. Basic Solutions

  • HPLC-DAD (C18 column, acetonitrile/water gradient) detects impurities (<0.5% for pharmacopeial standards) .

Q. Advanced Techniques

  • HRMS-ESI resolves isotopic clusters (e.g., [M+Na]⁺ at m/z 318.0521) to confirm monoisotopic mass within 5 ppm error .

How do solvent-free conditions impact synthesis scalability?

Q. Basic Advantages

  • Reduced solvent waste and reaction times (4–5 hours vs. 24 hours) for cyclocondensation steps, achieving yields >70% .

Q. Advanced Engineering

  • Flow chemistry enables continuous production of 100 g batches with <5% variation in purity, though not yet reported for this specific compound .

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